PHT-427

PHT-427

Catalog No.: B612130
CAS RN: 1191951-57-1
MF: C20H31N3O2S2
MW: 409.60904
InChIKey: BYWWNRBKPCPJMG-UHFFFAOYSA-N
IUPAC Name: 4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide


* For research use only. Not for human or veterinary use.
CAS RN

1191951-57-1

Product Name

PHT-427

Molecular Formula

C20H31N3O2S2

Molecular Weight

409.60904

IUPAC Name

4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C20H31N3O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-15-19(16-14-18)27(24,25)23-20-22-21-17-26-20/h13-17H,2-12H2,1H3,(H,22,23)

InChI Key

BYWWNRBKPCPJMG-UHFFFAOYSA-N

SMILES

O=S(C1=CC=C(CCCCCCCCCCCC)C=C1)(NC2=NN=CS2)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Shelf Life

>5 years if stored properly

Solubility

soluble in DMSO, not soluble in water.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)

Synonyms

PHT427;  PHT-427;  PHT 427.

Reference

1: Meuillet EJ, Zuohe S, Lemos R, Ihle N, Kingston J, Watkins R, Moses SA, Zhang  S, Du-Cuny L, Herbst R, Jacoby JJ, Zhou LL, Ahad AM, Mash EA, Kirkpatrick DL, Powis G. Molecular pharmacology and antitumor activity of PHT-427, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor. Mol Cancer Ther. 2010 Mar;9(3):706-17. Epub 2010 Mar 2. PubMed PMID: 20197390; PubMed Central PMCID: PMC2837366.

Origin of Product

United States

PHT-427 is an AKT inhibitor that inhibits AKT and PDPK1 at low micromolar concentrations in numerous cancer cell lines and exhibits good oral anti-tumor activity in mouse xenograft models. PHT-427 reduces the phosphorylation of AKT and PDPK1. Following the administration of a single oral dose of PHT-427 to mice bearing BxPC-3 human pancreatic tumor xenografts, PHT-427 inhibited the phosphorylation of both Akt and PDPK1 as well as downstream targets maximally at 8–12 h after administration corresponding to its peak plasma concentration, with PDPK1 inhibition extending to 24 hr.

1: Meuillet EJ, Zuohe S, Lemos R, Ihle N, Kingston J, Watkins R, Moses SA, Zhang  S, Du-Cuny L, Herbst R, Jacoby JJ, Zhou LL, Ahad AM, Mash EA, Kirkpatrick DL, Powis G. Molecular pharmacology and antitumor activity of PHT-427, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor. Mol Cancer Ther. 2010 Mar;9(3):706-17. Epub 2010 Mar 2. PubMed PMID: 20197390; PubMed Central PMCID: PMC2837366.